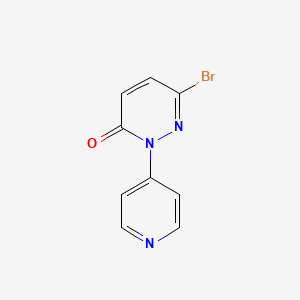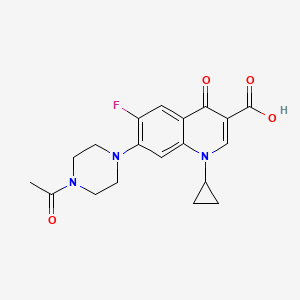
4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6,7-dimethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6,7-dimethoxyquinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups, a phenylsulfonyl group, and an ethylphenyl methanone moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6,7-dimethoxyquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the methoxy groups can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The phenylsulfonyl group is usually introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride. Finally, the ethylphenyl methanone moiety is attached through Friedel-Crafts acylation reactions using ethylbenzene and an appropriate acylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6,7-dimethoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium ethoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6,7-dimethoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6,7-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenylsulfonyl group can inhibit certain enzymes, further contributing to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-4-quinolinone: Shares the quinoline core and methoxy groups but lacks the phenylsulfonyl and ethylphenyl methanone moieties.
4-Ethylphenylquinoline: Contains the quinoline core and ethylphenyl group but lacks the methoxy and phenylsulfonyl groups.
Phenylsulfonylquinoline: Includes the quinoline core and phenylsulfonyl group but lacks the methoxy and ethylphenyl groups.
Uniqueness
4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6,7-dimethoxyquinoline is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and phenylsulfonyl groups enhances its reactivity and potential for diverse applications, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)-6,7-dimethoxyquinolin-3-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S/c1-4-17-10-12-18(13-11-17)25(28)21-16-27-22-15-24(32-3)23(31-2)14-20(22)26(21)33(29,30)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPQJKFVSMMHIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-ethoxyacetamide](/img/structure/B2371355.png)



![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)

![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)
![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)
![5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2371367.png)
![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2371370.png)


